3-Amino-4-methylphenylboronic acid
Overview
Description
3-Amino-4-methylphenylboronic acid is an organic compound with the molecular formula C7H10BNO2. It is a boronic acid derivative, characterized by the presence of an amino group and a methyl group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .
Mechanism of Action
Mode of Action
3-Amino-4-methylphenylboronic acid is a type of organoboron compound. These compounds are widely used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group via a palladium catalyst .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which organoboron compounds participate can lead to the formation of various biologically active compounds . These compounds can then interact with different biochemical pathways, depending on their specific structures and properties.
Result of Action
The products of suzuki-miyaura cross-coupling reactions involving organoboron compounds can have various biological effects, depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methylphenylboronic acid typically involves the reaction of 2-methylphenylboronic acid with hydrochloric acid to form 2-methylphenylboronic acid hydrochloride. This intermediate is then reacted with ammonia or propylamine to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced boronic acid derivatives.
Substitution: Biaryl compounds formed through cross-coupling reactions
Scientific Research Applications
3-Amino-4-methylphenylboronic acid has diverse applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions
Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of an amino group.
4-Aminophenylboronic acid: Similar but lacks the methyl group on the phenyl ring.
Uniqueness: 3-Amino-4-methylphenylboronic acid is unique due to the presence of both an amino group and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This dual substitution pattern can enhance its utility in specific synthetic applications compared to its analogs .
Properties
IUPAC Name |
(3-amino-4-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTGUDDQNWJILD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372254 | |
Record name | 3-AMINO-4-METHYLPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22237-12-3 | |
Record name | 3-AMINO-4-METHYLPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-methylbenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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